4-Allyl-1-fluoro-2-propoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-prop-2-enyl-2-propoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-3-5-10-6-7-11(13)12(9-10)14-8-4-2/h3,6-7,9H,1,4-5,8H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOJMDAAPZHFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)CC=C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Claisen Rearrangement:
Reactant: 4-Allyl-1-fluoro-2-propoxybenzene
Condition: Heat (typically >200 °C) libretexts.org
Intermediate: A substituted 6-allyl-2,4-cyclohexadienone
Product: A substituted 2-allylphenol (B1664045)
Intramolecular Cyclization:
Radical Reactions and Processes Involving Fluorinated Aryl Ethers
The allyl group in 4-Allyl-1-fluoro-2-propoxybenzene is susceptible to radical reactions. A key example is allylic halogenation, particularly bromination. ucalgary.capearson.commasterorganicchemistry.com
Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. masterorganicchemistry.com The reaction proceeds via a radical chain mechanism. The stability of the resulting allylic radical, which is resonance-stabilized, favors substitution at the allylic position over addition to the double bond. ucalgary.ca This would lead to the formation of a brominated derivative at the carbon adjacent to the double bond in the allyl group.
The presence of the fluorine atom on the aromatic ring can influence the reactivity of the molecule in radical processes. Fluorinated radicals can exhibit unique reactivity, including engaging in single-electron transfer (SET) processes. libretexts.org The electron-withdrawing nature of fluorine can also affect the electron density of the aromatic ring and, consequently, the stability of any radical intermediates involving the ring.
Furthermore, radical additions to the double bond of the allyl group are also possible. For instance, perfluoroalkyl radicals, generated from perfluoroalkyl iodides, can add to the terminal position of an allyl group. nih.govacs.org This would be followed by subsequent reactions, potentially leading to more complex fluorinated products.
| Radical Reaction Type | Reagents/Conditions | Expected Product Site of Reaction | Key Features | Reference |
| Allylic Bromination | N-Bromosuccinimide (NBS), radical initiator/light | Carbon adjacent to the C=C double bond in the allyl group | Formation of a resonance-stabilized allylic radical | ucalgary.capearson.commasterorganicchemistry.com |
| Radical Addition to Alkene | Perfluoroalkyl iodides, light/catalyst | C=C double bond of the allyl group | Formation of a new C-C bond and a more substituted radical intermediate | nih.govacs.orgrsc.org |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Allyl 1 Fluoro 2 Propoxybenzene
Mechanistic Pathways of Electrophilic Aromatic Substitution on the 4-Allyl-1-fluoro-2-propoxybenzene Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. ksu.edu.sa The mechanism involves an initial attack by an electrophile on the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.eduuci.edu In a subsequent fast step, a proton is lost from the intermediate, restoring the aromaticity of the ring and resulting in a substituted product. msu.eduuci.edu The rate and regioselectivity of this process on the this compound molecule are determined by the electronic properties of the attached fluoro, propoxy, and allyl groups.
The position of electrophilic attack on the this compound ring is controlled by the directing effects of its substituents. These effects are a combination of inductive effects (transmission of charge through sigma bonds) and resonance effects (delocalization of electrons through the π-system).
Fluoro Substituent: The fluorine atom exhibits a dual nature. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it. libretexts.org However, it also possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect). libretexts.org This resonance donation stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. uci.edu While the inductive effect deactivates the ring, the resonance effect directs incoming electrophiles to the ortho and para positions. ksu.edu.sayoutube.com Consequently, halogens are classified as deactivating, ortho, para-directors. uci.edu
Propoxy Substituent: The propoxy group (-OCH₂CH₂CH₃) is a powerful activating group. The oxygen atom is highly electronegative (inductive withdrawal), but its ability to donate a lone pair of electrons via resonance is a much more significant effect. youtube.com This strong +R effect substantially increases the electron density of the benzene ring, making it much more nucleophilic and thus more reactive towards electrophiles than benzene itself. ksu.edu.sa This resonance donation strongly stabilizes the arenium ion, particularly for ortho and para attack. Therefore, the propoxy group is a strongly activating, ortho, para-director.
Allyl Substituent: The allyl group (-CH₂CH=CH₂), as an alkyl-type substituent, is considered a weakly activating group. It donates electron density to the ring primarily through an inductive effect and hyperconjugation, which stabilizes the carbocation intermediate. ksu.edu.sa This stabilizing influence makes the ring more reactive than unsubstituted benzene and directs incoming electrophiles to the ortho and para positions. ksu.edu.sa
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| Fluoro (-F) | Strong withdrawing (-I) | Weak donating (+R) | Deactivating | ortho, para |
| Propoxy (-OPr) | Weak withdrawing (-I) | Strong donating (+R) | Strongly Activating | ortho, para |
| Allyl (-C₃H₅) | Weak donating (+I) | None (Hyperconjugation) | Weakly Activating | ortho, para |
Regioselectivity in the electrophilic substitution of this compound is determined by the cumulative directing effects of the three substituents. When multiple substituents are present, their directing influences can be either cooperative (reinforcing) or antagonistic. msu.edu
In this molecule, the substituents are arranged as follows: C1-Fluoro, C2-Propoxy, C4-Allyl. All three are ortho, para-directors.
The propoxy group at C2 is the most powerful activating group and strongly directs incoming electrophiles to its ortho position (C3) and its para position (C5).
The allyl group at C4 directs to its ortho positions (C3 and C5).
The fluoro group at C1 directs to its ortho position (C6) and its para position (C4, which is already substituted).
The directing effects of the propoxy and allyl groups are cooperative, both enhancing the reactivity of the C3 and C5 positions. msu.edu The propoxy group's influence is dominant due to its strong activating nature. The C6 position is ortho to the deactivating fluoro group and meta to the strongly activating propoxy group, making it significantly less favored for substitution.
Therefore, electrophilic attack will occur preferentially at the positions activated by the powerful propoxy group and the cooperating allyl group. The primary products will be substitution at the C5 position, with the C3 position being a likely secondary product. Steric hindrance from the adjacent bulky propoxy group may slightly disfavor attack at C3 compared to C5. Stereoselectivity is not a primary consideration for substitution directly on the aromatic ring itself.
Nucleophilic Reactions at the Aromatic Core
While electrophilic substitution is more common for benzene derivatives, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, particularly on rings containing electron-withdrawing groups and a suitable leaving group. libretexts.org The SₙAr mechanism typically proceeds via an addition-elimination pathway, where a nucleophile attacks the ring to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group. libretexts.orgyoutube.com
For this compound, the fluorine atom can function as a leaving group. In SₙAr reactions, fluoride (B91410) is often a surprisingly good leaving group because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond. masterorganicchemistry.com
However, the presence of the strongly electron-donating propoxy group and the weakly donating allyl group significantly increases the electron density of the aromatic ring. youtube.comyoutube.com This enhanced electron density makes the ring resistant to attack by nucleophiles. For SₙAr to proceed efficiently, the aromatic ring typically needs to be activated by powerful electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group, which stabilize the negative charge of the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Since this compound contains only activating or weakly deactivating groups, it is generally unreactive towards traditional SₙAr reactions. Such a transformation would likely require harsh reaction conditions or alternative catalytic pathways, such as those developed for unactivated fluoroarenes using photoredox catalysis. nih.gov
Reactivity of the Allyl Moiety in this compound
The allyl group possesses a reactive carbon-carbon double bond (olefinic bond) that can undergo reactions independently of the aromatic ring. These reactions are characteristic of alkenes.
The π-electrons of the allyl group's double bond are susceptible to attack by electrophiles, leading to addition reactions. Unlike the aromatic ring, where substitution is favored to preserve aromaticity, the allyl side chain readily undergoes addition. themasterchemistry.com
Hydrogenation: Catalytic hydrogenation, typically using catalysts like palladium, platinum, or nickel under hydrogen pressure, will reduce the double bond. This reaction converts the allyl group into a propyl group, yielding 1-fluoro-2-propoxy-4-propylbenzene. themasterchemistry.com
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond occurs readily to form a dihalo-propane derivative.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon.
The double bond of the allyl group can be readily oxidized or reduced using standard organic chemistry reagents.
Oxidation:
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide ring at the site of the double bond.
Dihydroxylation: Treatment with reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) results in the syn-addition of two hydroxyl groups across the double bond, yielding a diol.
Oxidative Cleavage: Ozonolysis (O₃ followed by a reductive or oxidative workup) will cleave the double bond, producing aldehydes or carboxylic acids. organic-chemistry.org
Reduction: As noted previously, the primary reduction reaction for the allyl group is catalytic hydrogenation, which saturates the double bond to form a propyl group. themasterchemistry.com This reaction is generally selective for the alkene double bond over the aromatic ring, which requires more forcing conditions to be reduced. themasterchemistry.com
Transformations Involving the Propoxy Ether Linkage
The propoxy ether linkage in this compound is a significant feature influencing its reactivity. Ether linkages, particularly aryl ethers, can undergo cleavage under specific conditions.
The cleavage of the C-O bond in alkyl aryl ethers, such as the propoxy group attached to the fluorinated benzene ring, is typically achieved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). ucalgary.ca The reaction proceeds via protonation of the ether oxygen, making the phenol (B47542) a good leaving group. ucalgary.ca Subsequently, a nucleophilic attack by the halide ion on the propyl group would yield 4-allyl-1-fluorophenol and propyl halide. ucalgary.ca The general mechanism is outlined below:
Step 1: Protonation of the Ether Oxygen The ether oxygen acts as a Lewis base and is protonated by the strong acid.
Step 2: Nucleophilic Attack and Cleavage The halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the α-carbon of the propyl group, leading to the cleavage of the C-O bond. This can proceed through either an SN1 or SN2 mechanism, depending on the structure of the alkyl group. ucalgary.ca
Recent research has also explored alternative methods for aryl ether cleavage, including catalytic approaches. For instance, Co-Zn catalysts have been shown to be effective in the cleavage of aryl-ether bonds in lignin (B12514952) model compounds, which share structural similarities with the target molecule. nih.gov Additionally, electrochemical methods promoted by sodium borohydride (B1222165) have been reported for the reductive cleavage of aryl ethers under mild, room-temperature conditions. researchgate.net
| Reaction Type | Reagents/Conditions | Expected Products | Reference |
| Acid-catalyzed Cleavage | HBr or HI, heat | 4-allyl-1-fluorophenol, Propyl bromide/iodide | ucalgary.ca |
| Catalytic Hydrogenolysis | Co-Zn catalyst, H₂ | Phenolic derivatives | nih.gov |
| Electrochemical Cleavage | NaBH₄, electric current | Phenols and arenes | researchgate.net |
Rearrangement Pathways and Intramolecular Cyclizations
A prominent reaction pathway anticipated for this compound is the thermal Claisen rearrangement, a characteristic reaction of allyl aryl ethers. libretexts.orglibretexts.orgucalgary.ca This intramolecular process involves a clockss.orgclockss.org-sigmatropic rearrangement. wikipedia.org
Upon heating, this compound is expected to undergo a Claisen rearrangement to yield an ortho-allylphenol intermediate. The reaction proceeds through a concerted, cyclic transition state. libretexts.orglibretexts.org The allyl group migrates from the ether oxygen to the ortho position of the benzene ring. ucalgary.ca This initially forms a non-aromatic cyclohexadienone intermediate, which then tautomerizes to the more stable aromatic phenol. libretexts.orglibretexts.org
Given the substitution pattern of this compound, the allyl group is expected to migrate to the unoccupied position ortho to the propoxy group.
Subsequent to the Claisen rearrangement, the newly formed ortho-allylphenol can undergo intramolecular cyclization to form a five-membered dihydrobenzofuran ring. clockss.orgresearchgate.net This cyclization can be catalyzed by various reagents, including copper and silver catalysts, or even iron(III) chloride. researchgate.net The reaction involves the nucleophilic attack of the phenolic hydroxyl group on the double bond of the allyl side chain.
Advanced Spectroscopic Techniques for Structural Characterization of 4 Allyl 1 Fluoro 2 Propoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-Resolution Proton (¹H) NMR Spectroscopy for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of 4-Allyl-1-fluoro-2-propoxybenzene would be expected to show distinct signals corresponding to the aromatic, allylic, and propoxy protons. The chemical shifts (δ), integration values, and coupling constants (J) provide a detailed map of the proton environments.
Aromatic Region: The three protons on the benzene (B151609) ring would appear in the typical aromatic region (approximately 6.8-7.2 ppm). Their splitting patterns would be complex due to coupling with each other and potentially with the fluorine atom.
Allyl Group: The allyl group would exhibit characteristic signals: a multiplet for the internal vinyl proton (-CH=), two distinct signals for the terminal vinyl protons (=CH₂), and a doublet for the methylene protons adjacent to the ring (-CH₂-Ar).
Propoxy Group: The propoxy chain would show three sets of signals: a triplet for the terminal methyl group (-CH₃), a sextet for the central methylene group (-CH₂-), and a triplet for the methylene group attached to the oxygen (-O-CH₂-).
Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework. Each unique carbon atom in this compound would produce a distinct signal.
Aromatic Carbons: Six signals would be expected for the benzene ring carbons. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbons ortho and meta to the fluorine would show smaller two- and three-bond couplings, respectively.
Allyl Carbons: Three signals would correspond to the allyl group: one for the methylene carbon and two for the vinyl carbons.
Propoxy Carbons: Three signals would represent the three distinct carbon atoms of the propoxy chain.
| Assignment | Expected ¹³C Chemical Shift (ppm) |
| Aromatic C-F | ~155-160 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C-O | ~145-150 |
| Aromatic C-Allyl | ~130-135 |
| Aromatic C-H | ~115-125 |
| Allyl -CH= | ~135-140 |
| Allyl =CH₂ | ~115-120 |
| Propoxy -O-CH₂- | ~70-75 |
| Allyl -CH₂-Ar | ~35-40 |
| Propoxy -CH₂- | ~20-25 |
| Propoxy -CH₃ | ~10-15 |
| Note: These are estimated chemical shift ranges and coupling constants. Actual values would be determined experimentally. |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
Fluorine-19 NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. wikipedia.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. wikipedia.orghuji.ac.il For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The precise chemical shift of this signal is highly sensitive to the electronic environment, and its multiplicity would reveal coupling to nearby protons, primarily the ortho protons on the benzene ring. biophysics.orgthermofisher.com
Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity within the allyl and propoxy groups and among the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would definitively link each proton signal to its corresponding carbon in the ¹³C NMR spectrum.
Nuclear Overhauser Effect (NOE) Spectroscopy for Stereochemical and Conformational Analysis
NOE spectroscopy provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. For this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments could reveal through-space interactions. For example, an NOE correlation between the protons of the propoxy group's methylene attached to the oxygen and the adjacent aromatic proton would provide evidence for the preferred conformation of the propoxy substituent relative to the benzene ring. Similarly, interactions between the allyl protons and their neighboring aromatic proton would help define the molecule's three-dimensional structure in solution.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.
For this compound (C₁₂H₁₅FO), the expected exact mass would be calculated. Upon electron ionization (EI), the molecule would form a molecular ion (M⁺•). This molecular ion would then undergo characteristic fragmentation, breaking at its weakest bonds.
Key expected fragmentation pathways would include:
Loss of the allyl group: Cleavage of the bond between the allyl group and the aromatic ring would result in a significant fragment ion.
Loss of the propoxy group: Fragmentation could involve the loss of the entire propoxy group or parts of it, such as a propyl radical.
Benzylic cleavage: The bond beta to the aromatic ring in the allyl group is susceptible to cleavage.
Rearrangements: Mechanisms like the McLafferty rearrangement are possible if the structural arrangement allows.
Analysis of the masses of these fragment ions allows for the reconstruction of the molecule's structure, confirming the identity and arrangement of the substituents on the fluorobenzene core.
| Ion | Proposed Structure | Expected m/z |
| [M]⁺• | [C₁₂H₁₅FO]⁺• | 194.11 |
| [M - C₃H₅]⁺ | [C₉H₁₀FO]⁺ | 153.07 |
| [M - C₃H₇O]⁺ | [C₉H₈F]⁺ | 135.06 |
| [C₃H₅]⁺ | [CH₂=CH-CH₂]⁺ | 41.04 |
| Note: The m/z values are for the most abundant isotopes and would be determined with high precision in a high-resolution mass spectrometer. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By providing a highly precise mass measurement, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.
For this compound, with a chemical formula of C₁₂H₁₅FO, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental composition.
Table 1: Theoretical Isotopic Mass Distribution for C₁₂H₁₅FO
| Isotope | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| ¹²C₁₂, ¹H₁₅, ¹⁹F, ¹⁶O | 194.11069 | 100.00 |
| ¹³C¹²C₁₁, ¹H₁₅, ¹⁹F, ¹⁶O | 195.11404 | 13.01 |
| ¹²C₁₂, ¹H₁₄²H, ¹⁹F, ¹⁶O | 195.11694 | 0.23 |
Data is theoretical and for illustrative purposes.
An experimentally obtained HRMS spectrum showing a prominent ion peak at or very near to 194.11069 m/z would provide strong evidence for the presence and elemental formula of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an essential tool for assessing the purity of volatile compounds and identifying any impurities.
In the analysis of a this compound sample, the gas chromatogram would ideally show a single major peak, indicating a high degree of purity. The retention time of this peak is a characteristic feature of the compound under specific chromatographic conditions. The mass spectrum corresponding to this peak would then be analyzed. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used to confirm the structure of the compound. Key fragmentation patterns would arise from the cleavage of the allyl and propoxy groups, as well as the fluorinated benzene ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=C (alkene of allyl group) | Stretching | 1640-1680 |
| =C-H (alkene of allyl group) | Stretching | 3010-3100 |
| C-O-C (ether) | Asymmetric Stretching | 1200-1275 |
| C-O-C (ether) | Symmetric Stretching | 1000-1150 |
| Aromatic C=C | Stretching | 1450-1600 |
| Aromatic C-H | Stretching | 3000-3100 |
| C-F (aryl fluoride) | Stretching | 1100-1250 |
The presence of these absorption bands in the experimental IR spectrum would confirm the presence of the respective functional groups within the molecule.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis (if applicable to chiral derivatives)
This compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by modification of the allyl or propoxy side chains, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be powerful techniques for determining the absolute configuration of the resulting enantiomers.
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum to quantum chemical predictions for each enantiomer, the absolute configuration can be unambiguously assigned.
Electronic Circular Dichroism (ECD): ECD is a similar technique that measures the differential absorption of left and right circularly polarized ultraviolet-visible light. ECD is particularly useful for molecules containing chromophores, such as the benzene ring in this case. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of a specific enantiomer.
Should a chiral derivative of this compound be synthesized, these techniques would be crucial for its stereochemical characterization.
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to crystalline forms)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If this compound can be obtained in a crystalline form, X-ray diffraction analysis would provide a wealth of structural information.
Computational Chemistry and Theoretical Modeling of 4 Allyl 1 Fluoro 2 Propoxybenzene
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For 4-Allyl-1-fluoro-2-propoxybenzene, these calculations can predict its geometry, stability, and electronic characteristics with remarkable accuracy.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying molecules of this size. DFT calculations, often using functionals like B3LYP or M06-2X with a basis set such as 6-311++G(d,p), can determine the most stable (ground state) three-dimensional arrangement of atoms. mdpi.com
These studies reveal that the benzene (B151609) ring maintains its planarity, while the allyl and propoxy side chains exhibit significant conformational flexibility. The calculations can precisely determine key geometric parameters. For instance, the C-F bond length is a critical parameter influenced by the electronic environment of the ring. The energetics of different conformers, arising from the rotation around the C-O bond of the propoxy group and the C-C single bonds of the allyl group, can be calculated to identify the most stable conformations and the energy barriers between them.
Table 1: Hypothetical Geometric Parameters of this compound (Ground State) This data is illustrative and based on typical values from DFT (B3LYP/6-311+G(d,p)) calculations for similar substituted benzenes.
| Parameter | Atom 1 | Atom 2 | Value |
| Bond Lengths | (Å) | ||
| C1 | F | 1.35 | |
| C2 | O | 1.37 | |
| C4 | C (allyl) | 1.51 | |
| C=C (allyl) | 1.34 | ||
| Bond Angles | (°) | ||
| C2 | C1 | F | |
| C1 | C2 | O | |
| C3 | C4 | C (allyl) | |
| Dihedral Angles | (°) | ||
| C1-C2-O-C (propoxy) | 178.0 | ||
| C3-C4-C-C (allyl) | -120.5 |
For even higher accuracy, particularly for electronic properties, ab initio and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)) can be employed. While computationally more demanding, these methods provide benchmark-quality data for fundamental properties. They are especially useful for refining the understanding of non-covalent interactions and for providing reference data to validate the accuracy of DFT functionals. researchgate.net For this compound, these high-level calculations could offer a more precise description of the subtle balance between the electron-donating and withdrawing effects of the substituents.
Molecular Dynamics Simulations for Conformational Landscapes
The allyl and propoxy groups of this compound are not static; they are in constant motion. Molecular dynamics (MD) simulations model this dynamic behavior by calculating the forces between atoms and solving the equations of motion over time. nih.gov
An MD simulation, typically run for nanoseconds or longer using a force field like CHARMM or AMBER, can map out the molecule's conformational landscape. nih.gov This reveals the preferred orientations (conformers) of the side chains and the transitions between them. nih.gov For example, MD simulations can show how the allyl group rotates and flexes and how the propoxy chain folds relative to the aromatic ring. The resulting trajectory provides a statistical picture of the molecule's flexibility and the relative populations of different conformers at a given temperature, which is crucial for understanding its interactions with other molecules. nih.gov
Computational Prediction of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in predicting how this compound might react. By modeling potential reaction pathways, chemists can identify the most likely products and the energy required to form them. This involves locating the transition state—the highest energy point along a reaction coordinate—and calculating its energy, known as the activation energy.
For this molecule, DFT calculations can be used to study electrophilic aromatic substitution reactions. The model would predict whether an incoming electrophile would preferentially add to the positions ortho, meta, or para to a given substituent. The calculations would show that the positions ortho to the activating propoxy group are the most favorable sites for substitution, despite the deactivating effect of the fluorine atom. The transition state structures and their corresponding activation energies for reactions at each possible site can be computed to provide a quantitative prediction of regioselectivity. nih.gov
Theoretical Analysis of Substituent Effects on Aromatic Reactivity
The propoxy group is a strong activating group. Its oxygen atom donates electron density to the aromatic ring via resonance, increasing the ring's nucleophilicity and directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its strong inductive effect; its high electronegativity withdraws electron density from the ring, making it less reactive toward electrophiles. researchgate.netlibretexts.org However, like other halogens, it is an ortho-, para-director because it can still donate a lone pair of electrons through resonance to stabilize the carbocation intermediate at those positions. libretexts.org Computational analysis of the electron distribution and molecular orbitals quantifies these competing effects. nih.gov
The fluorine atom's influence extends beyond simple induction and resonance. Due to the anisotropic distribution of electron density around the covalently bonded fluorine, a region of positive electrostatic potential, known as a "sigma-hole" or σ-hole, can form on the outer surface of the fluorine atom, along the extension of the C-F bond. wikipedia.orgrsc.org
While fluorine is the most electronegative element, this positive σ-hole can engage in attractive, non-covalent interactions with negative sites on other molecules, such as a lone pair on an oxygen or nitrogen atom. wikipedia.orgacs.org This is a form of halogen bonding. Computational modeling of the molecular electrostatic potential (MEP) surface of this compound would visualize this effect, showing a positive (blue-coded) region on the fluorine atom. acs.org
The strong electronegativity of fluorine also significantly polarizes the C-F bond, which in turn affects the electron density of the entire aromatic ring. nih.govresearchgate.net This polarization can influence the molecule's stacking interactions with other aromatic rings and its solubility characteristics. Theoretical analysis provides detailed maps of the electron density distribution, revealing how the interplay between the electron-donating propoxy group and the electron-withdrawing fluorine atom creates a unique electronic landscape across the molecule. aip.org
Influence of Allyl and Propoxy Groups on Electronic and Steric Profiles
Electronic Profile:
The electronic influence of a substituent on an aromatic ring dictates the ring's reactivity towards electrophilic attack and the orientation of incoming electrophiles. libretexts.orglatech.edu Substituents are broadly classified as activating (electron-donating) or deactivating (electron-withdrawing). saskoer.ca
Propoxy Group (-OCH₂CH₂CH₃): As an alkoxy group, the propoxy substituent is a powerful activating group. libretexts.org This is due to the presence of lone pairs of electrons on the oxygen atom, which can be donated to the benzene ring through a p-π conjugation or resonance effect. libretexts.org This resonance effect, which increases electron density primarily at the ortho and para positions, strongly outweighs the group's inductive electron-withdrawing effect that arises from the oxygen's high electronegativity. libretexts.orgsaskoer.ca
Allyl Group (-CH₂CH=CH₂): The allyl group, being an alkyl-type substituent, is considered a weak activating group. It donates electron density to the ring primarily through an inductive effect and hyperconjugation. libretexts.org
Steric Profile:
Steric effects relate to the spatial arrangement and size of the substituents, which can hinder the approach of reactants to a particular site. catalysis.blognumberanalytics.com These effects are quantified using various steric parameters. nih.gov
Propoxy Group: The propoxy group is bulkier than a methoxy (B1213986) or ethoxy group, creating significant steric hindrance at the positions ortho to its attachment point (positions 1 and 3).
Allyl Group: The allyl group also contributes to the steric bulk, particularly affecting the accessibility of positions 3 and 5.
The steric profile influences the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution, while the electronic effects of the propoxy and fluoro groups direct incoming electrophiles to the positions ortho and para relative to themselves, steric hindrance from the propoxy and allyl groups may make the less-crowded positions more favorable for attack. numberanalytics.com
The following table provides examples of common steric and electronic parameters for substituent groups.
| Parameter | Group | Value | Description |
| Electronic Parameters | |||
| Hammett Constant (σp) | -OCH₃ (analogous to propoxy) | -0.27 | Measures the electronic influence (donating/withdrawing) of a substituent at the para position. Negative values indicate electron-donating character. |
| Hammett Constant (σp) | -F | +0.06 | Positive values indicate electron-withdrawing character. |
| Hammett Constant (σp) | -CH₃ (analogous to allyl) | -0.17 | Weakly electron-donating. |
| Steric Parameters | |||
| Taft Steric Parameter (Es) | -CH₂CH₂CH₃ (n-propyl) | -0.36 | Quantifies the steric effect of a substituent. More negative values indicate greater steric hindrance. slideshare.net |
| Sterimol B1 | -CH₂CH₂CH₃ (n-propyl) | 1.52 Å | A computationally derived parameter representing the minimum width of the substituent. nih.gov |
| Sterimol L | -CH₂CH₂CH₃ (n-propyl) | 4.11 Å | A computationally derived parameter representing the length of the substituent. nih.gov |
Note: Exact values for the propoxy and allyl groups may vary slightly depending on the computational method. Values for analogous groups are provided for reference.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies (focused on chemical reactivity and synthetic outcomes)
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methodologies aimed at creating predictive mathematical models that correlate the structural or property-derived features of a chemical with its activity or a specific property, such as chemical reactivity or synthetic yield. nih.govresearchgate.net A scientifically valid QSAR/QSPR model is built upon a defined endpoint, an unambiguous algorithm, and a defined domain of applicability. toxicology.org
Development of Molecular Descriptors
The foundation of any QSAR/QSPR model is the conversion of a chemical structure into a set of numerical values known as molecular descriptors. toxicology.org These descriptors quantify various aspects of the molecule's physicochemical properties. For predicting the chemical reactivity and synthetic outcomes of a molecule like this compound, a range of descriptors would be developed. nih.gov
Types of Relevant Molecular Descriptors:
Electronic Descriptors: These quantify the electronic properties of the molecule, which are fundamental to chemical reactivity.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A high HOMO energy suggests a better electron donor (nucleophile), while a low LUMO energy indicates a better electron acceptor (electrophile). nih.gov
Partial Atomic Charges: These describe the electron distribution and identify potential sites for nucleophilic or electrophilic attack.
Hammett and other Substituent Constants (σ, F, R): These are empirically derived parameters that describe the electron-withdrawing or -donating ability of substituents on an aromatic ring. acs.org
Steric Descriptors: These descriptors account for the size and shape of the molecule, which influence reaction rates and selectivity by controlling access to the reactive center. catalysis.blog
Taft Steric Parameters (Es): An empirical measure of steric bulk. slideshare.net
Sterimol Parameters (L, B1, B5): Computationally derived values that define the dimensions of substituents in specific directions. nih.gov
Molar Refractivity (MR): Related to the volume of a molecule and its polarizability.
Connectivity Indices (e.g., Kier & Hall indices): Reflect the degree of branching in the molecular skeleton.
Shape Indices (e.g., Kappa indices): Describe different aspects of molecular shape in comparison to reference structures.
The table below summarizes key descriptors that would be developed for modeling the reactivity of this compound.
| Descriptor Class | Specific Descriptor | Property Quantified | Relevance to Reactivity/Yield |
| Electronic | HOMO Energy | Electron-donating ability | Higher values correlate with increased reactivity in electrophilic substitutions. |
| LUMO Energy | Electron-accepting ability | Lower values correlate with susceptibility to nucleophilic attack. | |
| Hammett Constant (σ) | Substituent electronic effect | Predicts how substituents will affect reaction rates and equilibria. acs.org | |
| Steric | Taft Parameter (Es) | Steric bulk of substituents | Predicts how steric hindrance will affect reaction rates. rsc.org |
| Sterimol L-value | Length of a substituent | Influences access to reactive sites within cavities or pockets. | |
| Topological | Zagreb Index | Molecular branching | Can correlate with physical properties that indirectly affect synthetic outcomes (e.g., solubility). |
Correlations with Chemical Reactivity and Synthetic Yields
Once a comprehensive set of molecular descriptors is generated for a series of related compounds, a QSPR model can be developed to predict chemical reactivity or synthetic yields. The process involves establishing a statistically significant correlation between a selection of descriptors (the independent variables) and the experimentally measured property (the dependent variable).
Methodology:
Data Set Assembly: A training set of molecules structurally related to this compound would be compiled. For each molecule, the yield or rate constant of a specific reaction (e.g., nitration, acylation, or a cross-coupling reaction) would be experimentally determined under uniform conditions.
Descriptor Calculation: For all molecules in the training set, the chosen molecular descriptors would be calculated using computational chemistry software.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the observed reactivity or yield. nih.gov For example, a hypothetical QSPR equation for predicting synthetic yield might look like:
Log(Yield) = c₀ + c₁(HOMO Energy) - c₂(Sterimol L) + c₃*(Partial Charge on C5)
Where c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.
Model Validation: The predictive power of the model is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a separate test set of compounds not used in the model's creation. toxicology.org
Application to this compound:
A QSPR model could predict the yield of a specific synthetic transformation on this compound before the reaction is attempted in the lab. For instance, in an electrophilic aromatic substitution, the model might predict that while the high HOMO energy (driven by the propoxy group) favors a high yield, steric hindrance from the propoxy and allyl groups at certain positions might negatively impact the yield, leading to a specific regiochemical outcome. Studies on other aromatic systems have successfully correlated electronic parameters like Hammett constants with reaction rates and stability, demonstrating the feasibility of this approach. acs.org By quantifying the electronic, steric, and topological properties, QSPR provides a powerful tool for rationalizing and predicting synthetic outcomes, enabling more efficient route design and optimization.
Derivatization and Synthetic Utility of 4 Allyl 1 Fluoro 2 Propoxybenzene As a Chemical Scaffold
Functionalization of the Aromatic Ring for Enhanced Synthetic Complexity
The aromatic ring of 4-allyl-1-fluoro-2-propoxybenzene is amenable to a variety of functionalization reactions, primarily through electrophilic aromatic substitution. The directing effects of the existing substituents—the ortho, para-directing propoxy group and the ortho, para-directing but deactivating fluoro group—govern the regioselectivity of these transformations.
Key reactions for functionalizing the aromatic core include:
Nitration: Introduction of a nitro group (-NO2) onto the ring, typically using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amine, providing a handle for further derivatization.
Halogenation: The introduction of additional halogen atoms (e.g., Br, Cl) via electrophilic halogenation can modify the electronic properties of the ring and provide sites for cross-coupling reactions.
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, expanding the carbon framework of the molecule.
Advanced C-H Functionalization: Modern methods, such as carbene-mediated C-H insertion, offer novel ways to functionalize the benzene (B151609) ring with high selectivity. researchgate.netnih.gov These reactions can proceed through unique mechanisms, like a epa.govscripps.edu-rearrangement process, to achieve para-selective functionalization that might be challenging with traditional methods. nih.gov
These modifications enhance the synthetic complexity of the scaffold, providing a platform for building more elaborate molecules.
| Reaction Type | Typical Reagents | Group Introduced | Synthetic Potential |
|---|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | -NO₂ | Can be reduced to an amine (-NH₂) for amidation, etc. |
| Bromination | Br₂ / FeBr₃ | -Br | Enables cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -C(O)R | Introduces a ketone, which can be further modified. |
| Carbene-mediated C-H Insertion | Carbene precursors (e.g., diazo compounds) + Catalyst | Varies (e.g., ester, ketone) | Allows for direct and selective C-H bond functionalization. researchgate.netnih.gov |
Transformations of the Allyl Side Chain to Generate New Functional Groups
The allyl group (–CH₂–CH=CH₂) is a highly versatile functional handle that can be converted into a wide array of other groups through well-established chemical transformations.
Common modifications of the allyl side chain include:
Isomerization: The double bond can be migrated to form the thermodynamically more stable propenyl isomer (–CH=CH–CH₃) using a base or a transition metal catalyst.
Oxidation:
Wacker Oxidation: Converts the terminal alkene to a methyl ketone (–CH₂–C(O)CH₃).
Ozonolysis: Cleavage of the double bond to yield an aldehyde (–CH₂CHO), which can be further oxidized to a carboxylic acid (–CH₂COOH).
Epoxidation: Formation of an epoxide ring using reagents like m-CPBA, providing a site for nucleophilic ring-opening.
Hydroboration-Oxidation: Anti-Markovnikov addition of water across the double bond to produce a primary alcohol (–CH₂CH₂CH₂OH).
Diels-Alder Reaction: The allyl group can be modified to a conjugated diene, which can then participate in cycloaddition reactions to form new rings.
Rearrangement: In related allyl-benzene compounds like safrole, the allyl group can be involved in rearrangements to form more electrophilic species such as quinone methides, a transformation that highlights the reactive potential of this side chain. nih.gov
| Transformation | Typical Reagents | Resulting Functional Group |
|---|---|---|
| Isomerization | Base (e.g., KOH) or Rh/Ru catalysts | Propenyl group |
| Oxidative Cleavage (Ozonolysis) | 1. O₃; 2. Me₂S or Zn/H₂O | Aldehyde |
| Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |
| Wacker Oxidation | PdCl₂, CuCl₂, O₂ | Methyl Ketone |
Modifications of the Propoxy Ether Linkage
The propoxy ether linkage (–O–CH₂CH₂CH₃) is generally stable but can be cleaved under specific conditions to reveal a phenolic hydroxyl group (–OH). This transformation is synthetically useful as it unmasks a highly functional group that can participate in a different set of reactions, such as esterification or serving as a nucleophile in substitution reactions. The most common method for ether cleavage is treatment with a strong protic acid like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃). The resulting phenol (B47542) increases the polarity of the molecule and provides a new site for derivatization.
Scaffold Diversity Generation: Ring Annulation and Cyclization Strategies from the Benzene Core
Ring annulation is a powerful strategy for generating scaffold diversity, defined as the fusion of a new ring onto a molecule through the formation of two new bonds. scripps.edu Starting from the this compound core, various cyclization strategies can be envisioned to build new carbocyclic or heterocyclic rings.
Examples of such strategies include:
Intramolecular Friedel-Crafts Reaction: The allyl chain can be first converted to a carboxylic acid or acyl chloride. Subsequent intramolecular reaction with the electron-rich benzene ring can form a fused cyclic ketone.
Ring-Closing Metathesis (RCM): By introducing a second alkenyl chain onto the benzene ring (e.g., at the position ortho to the allyl group), RCM can be employed to form a new fused or spirocyclic ring system.
Pictet-Spengler Reaction: If the allyl group is converted to an aminoethyl side chain, it can undergo condensation with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline-like structure.
Cycloaddition Reactions: As mentioned, the allyl group can be elaborated into a diene, which can then undergo an intramolecular Diels-Alder reaction with a dienophile installed elsewhere on the scaffold to create complex polycyclic systems. scripps.edu
These strategies dramatically increase the three-dimensional complexity of the molecular scaffold, moving from a simple planar benzene ring to intricate, fused ring systems.
Exploration of this compound and its Analogs in Scaffold Hopping for Chemical Space Exploration
Scaffold hopping is a computational and synthetic strategy used to identify or design molecules with significantly different core structures (scaffolds) that maintain a similar three-dimensional arrangement of key functional groups. uniroma1.itniper.gov.in This allows for the exploration of new chemical space, potentially leading to analogs with different physicochemical properties. uniroma1.it The this compound scaffold, with its defined vectoral arrangement of allyl, fluoro, and propoxy groups, serves as an excellent starting point for such exploration. The objective is to replace the central fluoro-propoxy-benzene core with other chemical moieties (e.g., heterocycles, other ring systems) while preserving the spatial orientation of the side chains.
Rational design in scaffold hopping involves the deliberate replacement of the core scaffold with a bioisostere or a structurally novel fragment that mimics the original orientation of substituents. mdpi.com Starting with this compound, a chemist or computational modeler might:
Identify Key Pharmacophoric Features: Define the essential elements: a hydrogen bond acceptor (fluoro and ether oxygen), a hydrophobic region (propoxy chain), and a reactive/space-filling handle (allyl group) in a specific 3D arrangement.
Propose Core Replacements: Replace the benzene ring with other cyclic systems. For example:
Heterocycles: A pyridine (B92270) or pyrimidine (B1678525) ring could be used to alter polarity and hydrogen bonding capacity. niper.gov.in
Non-aromatic Rings: A cyclohexane (B81311) or piperidine (B6355638) core could be used to introduce greater three-dimensional character (sp³ hybridization).
Evaluate New Scaffolds: The proposed new scaffolds are evaluated for synthetic feasibility and their ability to maintain the desired geometry. The goal is to create structurally novel molecules that are synthetically accessible. epa.gov
This process allows for a systematic move away from the original patent space and the exploration of compounds with entirely new physical properties. uniroma1.it
Computational chemistry provides powerful tools for accelerating scaffold hopping. novartis.com These methods can screen vast virtual libraries or generate novel structures de novo.
Key computational approaches include:
3D Pharmacophore Searching: A 3D pharmacophore model is built from the starting scaffold (this compound). This model, consisting of features like "hydrophobic," "hydrogen bond acceptor," and "aromatic," is then used to search large databases of existing compounds to find different scaffolds that match the model. uniroma1.it
Shape-Based Screening: This method uses the 3D shape of the reference molecule as a query to find other molecules with a similar shape but different underlying connectivity.
Fragment-Based and Generative Methods: More advanced methods involve computationally "breaking" the reference molecule into fragments and reassembling them in novel ways. Generative reinforcement learning models, such as RuSH (Reinforcement Learning for Unconstrained Scaffold Hopping), can design entirely new molecules. chemrxiv.orgchemrxiv.org These models are trained to optimize for multiple properties simultaneously, such as high 3D similarity to the reference molecule but low similarity of the core scaffold, thereby ensuring true scaffold hopping. chemrxiv.orgchemrxiv.org
| Method | Description | Primary Goal |
|---|---|---|
| 3D Pharmacophore Searching | Uses a model of essential chemical features to search libraries for matches. uniroma1.it | Find diverse structures with the same key interaction points. |
| Shape-Based Similarity | Searches for molecules that have a similar 3D shape to the query molecule. | Identify shape mimics with different chemical skeletons. |
| Fragment-Based Hopping | Replaces the core fragment with other fragments from a pre-defined library. | Systematically explore known alternative core structures. |
| Generative Reinforcement Learning | Uses AI to generate novel molecules optimized for multiple parameters (e.g., 3D similarity, scaffold dissimilarity). chemrxiv.orgchemrxiv.org | Design entirely new and patentable scaffolds de novo. |
Emerging Trends and Future Perspectives in the Chemistry of Fluorinated Allyl Aryl Ethers
Integration of Flow Chemistry and Automated Synthesis for Scalable Production
The transition from traditional batch processing to continuous flow chemistry is revolutionizing the synthesis of complex organic molecules, including fluorinated allyl aryl ethers like 4-Allyl-1-fluoro-2-propoxybenzene. Flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. The use of small, well-defined reaction channels allows for precise control over reaction parameters such as temperature, pressure, and mixing, which is particularly crucial when handling highly reactive or hazardous reagents often employed in fluorination reactions. rsc.orgmit.edu
Table 1: Comparison of Batch vs. Flow Synthesis for a Hypothetical Synthesis of an Allyl Aryl Ether
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to hours |
| Scalability | Difficult and often requires re-optimization | Readily scalable by running the system for longer |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes enhance safety |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters |
| Reproducibility | Can be variable between batches | High reproducibility |
Application of Machine Learning in Reaction Prediction and Optimization
The intersection of artificial intelligence and chemistry is poised to accelerate the discovery and development of new chemical entities. Machine learning (ML) algorithms are increasingly being employed to predict the outcomes of chemical reactions, optimize reaction conditions, and even design novel catalysts. medium.comrsc.org In the context of fluorinated compounds, ML models can be trained on vast datasets of known reactions to predict the feasibility and potential yields of new transformations. nih.govacs.org
For a molecule like this compound, ML could be instrumental in several ways. For example, predicting the regioselectivity of further functionalization on the aromatic ring or the outcome of transformations involving the allyl group can be challenging due to the interplay of electronic and steric effects. An ML model could analyze the subtle electronic influences of the fluoro and propoxy substituents to predict the most likely site of electrophilic aromatic substitution. nih.gov Furthermore, machine learning can significantly reduce the experimental effort required for optimization by predicting the optimal catalyst, solvent, and temperature for a desired transformation, thereby saving time and resources. mit.edu Recent developments have even led to user-friendly applications that make these advanced computational tools more accessible to bench chemists without extensive programming knowledge. mit.edu
Table 2: Illustrative Application of Machine Learning in Predicting Reaction Outcomes
| Input Parameters for ML Model | Predicted Output |
| Reactants: this compound, Electrophile | Major product isomer, Predicted yield (%) |
| Reaction Conditions: Catalyst, Solvent, Temperature | Optimal conditions for maximizing yield |
| Desired Transformation: e.g., Heck coupling on allyl group | Suggested catalyst and reaction parameters |
Development of Novel Catalysts for Selective Transformations
The development of new and more efficient catalysts is a perpetual driver of innovation in synthetic chemistry. For fluorinated allyl aryl ethers, catalysts that can selectively transform specific functional groups in the presence of others are highly sought after. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.org Novel phosphine (B1218219) ligands have been developed that facilitate the C-O bond formation between aryl halides and fluorinated alcohols, a key step in the synthesis of some fluorinated aryl ethers. acs.org
Beyond palladium, other transition metals and even metal-free organocatalytic systems are emerging as viable alternatives. For example, asymmetric allylic substitution reactions of Morita–Baylis–Hillman (MBH) carbonates with phenols can be achieved with high enantioselectivity using nucleophilic amine catalysts. nih.govsemanticscholar.orgresearchgate.net Such methods could potentially be adapted for the enantioselective synthesis of chiral derivatives of this compound. Nickel-catalyzed cross-coupling reactions are also proving to be effective for the synthesis of complex aryl ethers. nih.gov
Table 3: Examples of Catalytic Systems for Allyl Aryl Ether Chemistry
| Catalytic System | Transformation | Key Advantages |
| Palladium with BrettPhos ligand | C-O cross-coupling of aryl halides with fluorinated alcohols | High efficiency, short reaction times. acs.org |
| Cinchona alkaloid derivatives | Asymmetric allylic O-substitution | High enantioselectivity for chiral ethers. nih.govsemanticscholar.org |
| Nickel complexes | Suzuki cross-coupling for ArCF2OAr' synthesis | Good functional group tolerance, mild conditions. nih.gov |
| Copper with oxalic diamide (B1670390) ligands | Alkoxylation of aryl halides | Effective for a range of aryl halides. organic-chemistry.org |
Exploration of Unconventional Reaction Pathways and Reactivity Modes
Moving beyond established reaction mechanisms, chemists are continuously exploring unconventional pathways to access novel molecular architectures. For allyl ethers, this includes leveraging the unique reactivity of the allyl group. For instance, the isomerization of allyl ethers to the corresponding propenyl ethers, catalyzed by transition metals, opens up new avenues for polymerization and other transformations. mdpi.com
The presence of a fluorine atom in this compound can also be exploited to direct or enable unusual reactivity. For example, methods for the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane (B1672932) highlight the creative use of readily available fluorinated building blocks. beilstein-journals.orgresearchgate.net Furthermore, the deprotection of allyl ethers can be achieved through various methods, including palladium-catalyzed reactions and oxidative cleavage, offering orthogonal strategies for revealing a phenol (B47542) functionality when needed. organic-chemistry.org The development of new fluorination methods, such as the use of TFFH for deoxofluorination, also expands the toolbox for synthesizing fluorinated allyl ethers. organic-chemistry.org
Q & A
Q. What are the common synthetic routes for 4-Allyl-1-fluoro-2-propoxybenzene, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, substituting a halogen (e.g., bromine or chlorine) at the 1-position of a fluorobenzene precursor with an allyloxy or propoxy group under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity and stabilize intermediates .
- Temperature : Elevated temperatures (80–120°C) accelerate substitution but may promote side reactions (e.g., allyl group isomerization).
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Optimization via Design of Experiments (DoE) can systematically vary temperature, solvent ratio, and reagent stoichiometry to maximize yield and purity .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., allyl proton signals at δ 5.0–6.0 ppm, fluorine coupling in ¹⁹F NMR).
- FT-IR : Verify ether (C-O-C stretch at ~1100 cm⁻¹) and aromatic fluorine (C-F stretch at ~1220 cm⁻¹) functional groups.
- Elemental Analysis : Match experimental vs. theoretical C/H/F ratios to confirm molecular formula .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for allyloxy-substituted fluorobenzenes?
- Methodological Answer : Discrepancies often arise from differences in:
- Substituent electronic effects : Electron-withdrawing groups (e.g., -F) deactivate the benzene ring, slowing substitution. Compare Hammett σ values for substituents to predict reactivity trends .
- Steric hindrance : Bulky groups (e.g., propoxy vs. methoxy) reduce accessibility to the reaction site. Computational modeling (e.g., DFT) can quantify steric maps.
- Reaction medium : Protic solvents may quench intermediates; replicate disputed conditions with controlled variables (solvent, temperature) to isolate contributing factors .
Q. How does the electronic nature of the allyl group influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?
- Methodological Answer : The allyl group acts as an electron-donating group via conjugation, directing EAS to the para position relative to itself. However, the fluorine atom (strongly electron-withdrawing) competes, creating a meta-directing effect. To resolve this:
Q. Can computational tools predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Yes. Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) model degradation pathways:
- Acidic conditions : Protonation of the ether oxygen accelerates hydrolysis.
- Thermal stability : Simulate bond dissociation energies (BDEs) for the allyl-ether linkage to predict decomposition thresholds.
Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and LC-MS monitoring .
Data Contradiction & Mechanistic Analysis
Q. How should researchers address conflicting data on the bioactivity of fluorinated allyloxybenzene derivatives?
- Methodological Answer :
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and concentrations (µM vs. nM) to eliminate variability.
- Control for decomposition : Verify compound stability in assay media via LC-MS.
- Meta-analysis : Compare results across studies using statistical tools (e.g., p-value adjustments for multiple comparisons) .
Safety & Handling in Research Settings
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize acidic/basic residues before incineration.
Refer to SDS guidelines for halogenated aromatics (e.g., TCI America’s protocols for chloro-fluorobenzenes) .
Applications in Drug Discovery
Q. How can this compound serve as a scaffold for protease inhibitors?
- Methodological Answer :
- Docking studies : Model interactions with target proteases (e.g., SARS-CoV-2 Mpro) using the fluorine atom as a hydrogen bond acceptor.
- SAR libraries : Synthesize derivatives with varied allyl/propoxy chain lengths to optimize binding affinity.
- Enzymatic assays : Measure IC₅₀ values against recombinant proteases to validate computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
